4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)-
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Overview
Description
4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a complex organic compound that features a pyridinecarboxamide moiety linked to a thiazolidinylidene-indolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multi-step organic reactions. The starting materials often include pyridinecarboxamide derivatives and indolinone compounds. The key steps in the synthesis may involve:
Condensation Reactions: Combining pyridinecarboxamide with indolinone derivatives under acidic or basic conditions.
Cyclization: Formation of the thiazolidinylidene ring through cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the thiazolidinylidene or indolinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone structures.
Thiazolidinylidene Compounds: Other compounds featuring the thiazolidinylidene moiety.
Uniqueness
4-Pyridinecarboxamide, N-(5-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-4-oxo-2-thioxo-3-thiazolidinyl)- is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
68711-04-6 |
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Molecular Formula |
C17H10N4O3S2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H10N4O3S2/c22-14(9-5-7-18-8-6-9)20-21-16(24)13(26-17(21)25)12-10-3-1-2-4-11(10)19-15(12)23/h1-8,24H,(H,20,22) |
InChI Key |
YMDXWUJPQYYSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=NC=C4)O |
Origin of Product |
United States |
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